

# Application Note: D-Altrose-1-13C for NMR-Based Metabolic Flux Analysis

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## Compound of Interest

Compound Name: *D-Altrose-1-13C*

CAS No.: 70849-27-3

Cat. No.: B583466

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Tracking Rare Sugar Isomerization and Transport Kinetics in Engineered Microbial Systems

## Introduction & Scientific Rationale

The metabolic engineering of "rare sugars" (monosaccharides with limited natural abundance) has emerged as a critical frontier in the development of low-calorie sweeteners and functional food ingredients.[1] D-Altrose, a C-3 epimer of D-Allose, represents a high-value target for characterizing novel isomerase activity and transport mechanisms in engineered *Escherichia coli* and *Bacillus subtilis* chassis.

Standard metabolic flux analysis (MFA) often utilizes Glucose-1-13C; however, glucose metabolism is rapid and branches extensively, complicating the analysis of specific rare-sugar pathways. **D-Altrose-1-13C** serves as a precision probe because:

- **Orthogonality:** Wild-type organisms typically lack specific D-altrose kinases, allowing researchers to isolate transport kinetics from catabolism.
- **Anomeric Resolution:** The C1 label provides a distinct NMR signature. Upon isomerization to a ketose (e.g., D-Psicose/D-Allulose), the 1-13C label transitions from an anomeric methine

environment (~90-100 ppm) to a hydroxymethyl methylene environment (~60-65 ppm). This chemical shift "switch" allows for quantifiable, background-free monitoring of isomerase efficiency in vivo.

## Target Audience

- Metabolic Engineers: Optimizing "Izumoring" cascade pathways for rare sugar biomanufacturing.
- Structural Biologists: Investigating substrate promiscuity of L-fucose isomerase or L-arabinose isomerase.
- Microbiologists: Studying sugar transport systems (e.g., GalP, FucP) with non-native substrates.[2]

## Mechanism of Action & Label Fate

Understanding the atomic fate of the  $^{13}\text{C}$  label is prerequisite to experimental design. In a typical engineered pathway, D-Altrose is isomerized to D-Psicose (D-Allulose).

- Substrate: **D-Altrose-1- $^{13}\text{C}$**  (Aldose).[3] Label is at the hemiacetal carbon (C1).
- Reaction: Isomerization moves the carbonyl function to C2.
- Product: D-Psicose-1- $^{13}\text{C}$  (Ketose). The label is now at the terminal hydroxymethyl group (C1), not the anomeric carbon (C2).

## Pathway Visualization

The following diagram illustrates the metabolic fate and the specific NMR-observable transition.



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Caption: Metabolic fate of **D-Altrose-1-13C**. The critical analytical step is the isomerization to D- Psicose, which dramatically alters the chemical shift of the labeled carbon.

## Experimental Protocol

Objective: Quantify the intracellular conversion of D-Altrose to D- Psicose in E. coli over a 4-hour time course.

### A. Materials

- Tracer: **D-Altrose-1-13C** (99% enrichment).[4]
- Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP.
- Quenching Agent: 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5), pre-chilled to -40°C.
- Lysis Solvent: 100% Methanol (HPLC grade).

### B. Cell Culture & Labeling

- Inoculation: Seed E. coli (engineered strain) in M9 minimal medium containing 0.5% glycerol (unlabeled carbon source) to mid-log phase (OD600 ~ 0.6).
- Pulse: Add **D-Altrose-1-13C** to a final concentration of 10 mM.
  - Note: High concentration ensures transport saturation, allowing Vmax estimation.
- Sampling: Collect 10 mL aliquots at t=0, 30, 60, 120, and 240 minutes.

### C. Quenching & Extraction (Critical Step)

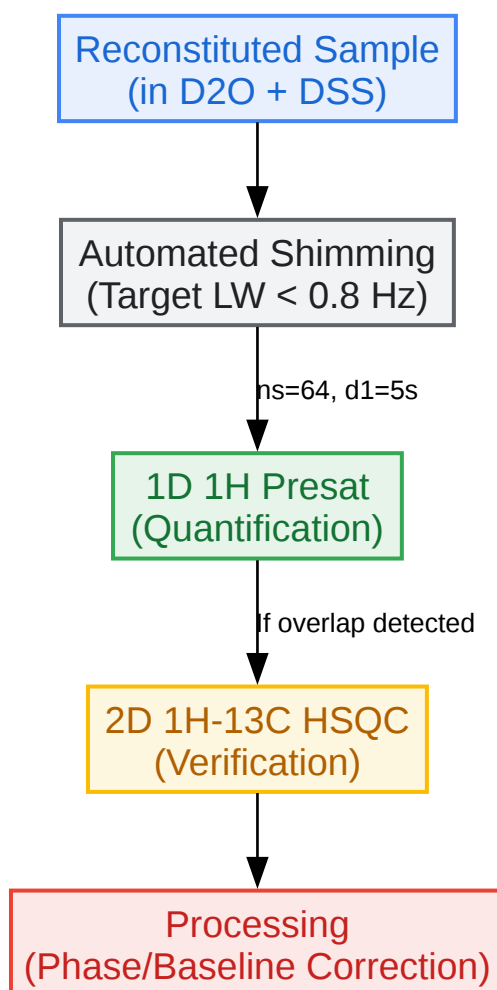
Metabolic turnover is rapid (<1 sec). Proper quenching is essential to preserve the snapshot of flux.

- Rapid Quench: Immediately inject culture aliquot into 40 mL of -40°C 60% Methanol.
- Centrifugation: Spin at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

- Extraction: Resuspend pellet in 500  $\mu\text{L}$  cold ( $-20^{\circ}\text{C}$ ) 100% Methanol. Vortex vigorously.
- Freeze-Thaw: Perform three cycles of liquid nitrogen freeze /  $37^{\circ}\text{C}$  thaw to lyse cells.
- Clarification: Centrifuge at 15,000 x g for 10 mins. Collect supernatant.
- Drying: Evaporate methanol using a SpeedVac (avoid heat  $> 30^{\circ}\text{C}$  to prevent sugar degradation).
- Reconstitution: Dissolve residue in 600  $\mu\text{L}$  D<sub>2</sub>O containing 0.5 mM DSS (internal standard).

## D. NMR Acquisition Workflow

The following workflow ensures data integrity and reproducibility.



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Caption: NMR acquisition pipeline. 1D Proton NMR with water suppression is primary for quantification; HSQC is used to resolve overlapping isomers.

## Data Analysis & Interpretation

### Chemical Shift Reference Table

The success of this protocol relies on distinguishing the

anomers of Altrose from the reaction products.

Metabolite	Carbon Position	<sup>13</sup> C Shift (ppm)	<sup>1</sup> H Shift (ppm)	Multiplicity (J_CH)	Notes
-D-Altrose	C1 (Anomeric)	95.3	5.08	Doublet (~170 Hz)	Substrate (Dominant)
-D-Altrose	C1 (Anomeric)	93.3	4.95	Doublet (~160 Hz)	Substrate (Minor)
D-Psicose	C1 (CH <sub>2</sub> OH)	63.5	3.45	Doublet of Doublets	Product Marker
D-Psicose	C2 (Anomeric)	105.1	N/A	Quaternary	Not labeled in this protocol
D-Tagatose	C1 (CH <sub>2</sub> OH)	64.2	3.55	Doublet of Doublets	Alternative Isomer

## Quantification Strategy

- **Normalize:** Set the DSS methyl signal (0.00 ppm) integral to a fixed value (corresponding to 0.5 mM).
- **Integrate:** Calculate the area under the  
  
-D-Altrose H1 doublet (5.08 ppm).
- **Track Product:** Integrate the upfield signals at ~3.4-3.6 ppm corresponding to the C1 protons of the ketose product.

- Note: Because the label moves to a CH<sub>2</sub> group, the <sup>1</sup>H-<sup>13</sup>C splitting pattern changes. In 1D <sup>1</sup>H NMR, the <sup>13</sup>C-satellites of the CH<sub>2</sub> group will be split by the large <sup>1</sup>J<sub>CH</sub> coupling (~140 Hz). Use the <sup>13</sup>C-decoupled <sup>1</sup>H spectrum if available, or sum the satellite integrals.

## Calculating Flux

The metabolic flux (

) through the isomerase can be estimated by the initial rate of product appearance:

Ensure to correct for cell volume (approx. 2.3 μL per mg dry cell weight) to obtain intracellular concentrations.

## References

- Serianni, A. S., et al. (1987).[4] Carbon-13 NMR studies of [1-<sup>13</sup>C]aldoses: Empirical prediction of chemical shifts and <sup>13</sup>C-<sup>13</sup>C couplings. Journal of the American Chemical Society. Retrieved from [[Link](#)]
- Izumori, K. (2006). Izumoring: A strategy for bioproduction of rare sugars. Journal of Biotechnology.
- VanKoten, et al. (2016). NMR Metabolomic Analysis of Bacterial Resistance Pathways. National Institutes of Health (PMC). Retrieved from [[Link](#)]

Disclaimer: This application note is for research purposes only. **D-Altrose-1-<sup>13</sup>C** is a specialized reagent; ensure compatibility with your specific biological system before large-scale acquisition.

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## Sources

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